molecular formula C17H27N B14611410 2-(5-Cyclohexylpentyl)-6-methylpyridine CAS No. 60439-22-7

2-(5-Cyclohexylpentyl)-6-methylpyridine

Cat. No.: B14611410
CAS No.: 60439-22-7
M. Wt: 245.4 g/mol
InChI Key: PHFCENQYIGWUPU-UHFFFAOYSA-N
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Description

2-(5-Cyclohexylpentyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one methine group (=CH−) replaced by a nitrogen atom. This compound is characterized by a cyclohexyl group attached to a pentyl chain, which is further connected to a methylpyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 2-(5-Cyclohexylpentyl)-6-methylpyridine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexyl bromide and 6-methylpyridine.

    Grignard Reaction: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.

    Alkylation: The cyclohexylmagnesium bromide is then reacted with 6-methylpyridine under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

2-(5-Cyclohexylpentyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Cyclohexylpentyl)-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(5-Cyclohexylpentyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(5-Cyclohexylpentyl)-6-methylpyridine can be compared with other similar compounds, such as:

    2-(5-Cyclohexylpentyl)pyridine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.

    6-Methylpyridine: Lacks the cyclohexylpentyl group, making it less hydrophobic and potentially altering its chemical properties.

    Cyclohexylpyridine: Lacks the pentyl chain, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

60439-22-7

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

2-(5-cyclohexylpentyl)-6-methylpyridine

InChI

InChI=1S/C17H27N/c1-15-9-8-14-17(18-15)13-7-3-6-12-16-10-4-2-5-11-16/h8-9,14,16H,2-7,10-13H2,1H3

InChI Key

PHFCENQYIGWUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCCCCC2CCCCC2

Origin of Product

United States

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